molecular formula C23H28FN3O4S B3015896 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide CAS No. 898445-31-3

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

Cat. No. B3015896
M. Wt: 461.55
InChI Key: HGQPBFMIAONFOI-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O4S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide represents a class of chemical compounds with potential applications in various fields of scientific research. While the direct matches for this specific compound were not found in the literature, related compounds with similar structural motifs have demonstrated significant biological and chemical activities. For example, compounds with sulfonyl, piperidine, and oxalamide groups have been explored for their insecticidal, anticancer, and neuropharmacological properties.

Insecticidal Applications

Flubendiamide, which shares a structural similarity by containing sulfonyl and piperidine components, has been identified as a novel insecticide highly active against lepidopterous insect pests. Its unique chemical structure contributes to its strong insecticidal activity, making it a potential candidate for integrated pest management programs (Tohnishi et al., 2005).

Anticancer Potential

Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, bearing resemblance to the structural framework of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide, has shown promising anticancer activity. These compounds were synthesized and evaluated as anticancer agents, with some demonstrating strong anticancer properties relative to doxorubicin, a reference drug (Rehman et al., 2018).

Neuropharmacological Research

Compounds featuring piperidine and sulfonyl groups have been investigated for their potential in neuropharmacological applications. For instance, selective antagonism at orexin-1 receptor (OX1R) has been suggested as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component, highlighting the relevance of such structural motifs in developing treatments for neurological conditions (Piccoli et al., 2012).

Synthetic Applications

In the field of synthetic chemistry, derivatives of (aryloxy)ethyl piperidines and sulfonamides, sharing core similarities with N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide, have been explored for their α1-adrenergic receptor antagonistic activity. These compounds demonstrate the versatility of piperidine-based sulfonamides in synthesizing biologically active molecules with potential therapeutic applications (Rak et al., 2016).

properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(2-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-17-6-2-3-7-18(17)16-26-23(29)22(28)25-14-13-20-8-4-5-15-27(20)32(30,31)21-11-9-19(24)10-12-21/h2-3,6-7,9-12,20H,4-5,8,13-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQPBFMIAONFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide

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